molecular formula C22H19ClN2O2 B12022847 4-chloro-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide

4-chloro-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide

Cat. No.: B12022847
M. Wt: 378.8 g/mol
InChI Key: PWMWSBQGFRFKCC-ZVHZXABRSA-N
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Description

4-chloro-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a methylideneamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions to form 4-chlorobenzamide.

    Introduction of the Methoxy Group: The methoxy group is introduced by reacting the benzamide with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Methylideneamino Group: The final step involves the condensation of the methoxy-substituted benzamide with 4-methylbenzaldehyde in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the methylideneamino group.

    4-chloro-N-(2-ethoxyphenyl)benzamide: Similar structure but has an ethoxy group instead of a methoxy group.

    4-chloro-N-(4-morpholinosulfonyl)phenyl)benzamide: Contains a morpholinosulfonyl group instead of a methoxy group.

Uniqueness

4-chloro-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide is unique due to the presence of the methylideneamino group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacological profile compared to similar compounds.

Properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

4-chloro-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C22H19ClN2O2/c1-16-2-4-18(5-3-16)15-27-21-12-6-17(7-13-21)14-24-25-22(26)19-8-10-20(23)11-9-19/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

PWMWSBQGFRFKCC-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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